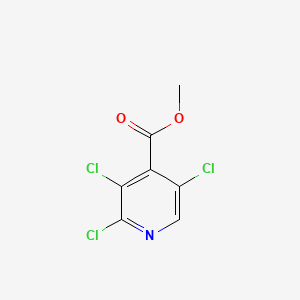

Methyl 2,3,5-trichloroisonicotinate

Description

Properties

IUPAC Name |

methyl 2,3,5-trichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSDEIIJMVDXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678882 | |

| Record name | Methyl 2,3,5-trichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-65-6 | |

| Record name | Methyl 2,3,5-trichloro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,5-trichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,3,5-trichloroisonicotinate: A Technical Guide for Synthetic and Medicinal Chemists

Foreword: Unveiling a Versatile Halogenated Heterocycle

Methyl 2,3,5-trichloroisonicotinate (CAS 1221791-65-6) emerges as a pivotal, yet underexplored, building block in the landscape of modern synthetic chemistry. Its densely functionalized pyridine core, adorned with three chlorine atoms and a methyl ester, presents a unique electronic and steric environment, rendering it a highly reactive intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, aiming to unlock the synthetic potential of this versatile reagent. We will delve into its physicochemical properties, logical synthetic pathways, predictable reactivity patterns, and potential applications, grounding our discussion in the fundamental principles of organic chemistry and field-proven insights.

Core Molecular Attributes and Physicochemical Profile

Methyl 2,3,5-trichloroisonicotinate is a crystalline solid at room temperature, possessing the key structural features of a polychlorinated pyridine ring with a methyl ester at the 4-position. The strategic placement of three electron-withdrawing chlorine atoms significantly influences the electron density of the aromatic ring, making it highly susceptible to certain chemical transformations.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source/Comment |

| CAS Number | 1221791-65-6 | [1] |

| Molecular Formula | C₇H₄Cl₃NO₂ | [1] |

| Molecular Weight | 240.47 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Based on related compounds like its precursor acid. |

| Solubility | Soluble in common organic solvents | Predicted based on structure. |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Strategic Synthesis: From Precursor to Product

The most logical and industrially scalable synthesis of Methyl 2,3,5-trichloroisonicotinate begins with its corresponding carboxylic acid, 2,3,5-trichloroisonicotinic acid. The transformation is a classic esterification reaction, a cornerstone of organic synthesis.

Synthesis of the Precursor: 2,3,5-Trichloropyridine

The precursor, 2,3,5-trichloropyridine, is an important intermediate in the agrochemical industry, often used in the preparation of herbicides.[2] Its synthesis can be achieved through various methods, including the direct chlorination of pyridine or lower chloropyridines, or the selective dechlorination of more highly chlorinated pyridines like pentachloropyridine.[3][4] One patented method involves the reaction of pentachloropyridine with zinc dust in an alkaline aqueous solution.[4]

Proposed Esterification Protocol

The conversion of 2,3,5-trichloroisonicotinic acid to its methyl ester can be efficiently achieved via Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used.

Caption: Proposed Fischer Esterification Workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,3,5-trichloroisonicotinic acid in a large excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 2,3,5-trichloroisonicotinate.

Characterization and Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets. One singlet, corresponding to the single aromatic proton at the C6 position of the pyridine ring, would appear in the downfield region (typically δ 8.0-9.0 ppm). The other singlet, representing the three protons of the methyl ester group, would be observed in the upfield region (around δ 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will be more complex. We expect to see signals for the seven distinct carbon atoms. The carbonyl carbon of the ester will be in the δ 160-170 ppm range. The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with those bonded to chlorine atoms showing characteristic shifts. The methyl carbon of the ester will be found in the upfield region (around δ 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

-

C-O stretching vibrations for the ester linkage around 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 240.47 g/mol . A characteristic isotopic pattern for three chlorine atoms will be observed for the molecular ion and chlorine-containing fragments, which is a powerful tool for structural confirmation.

Reactivity and Mechanistic Considerations

The chemical behavior of Methyl 2,3,5-trichloroisonicotinate is dominated by the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom and the three chlorine substituents. This electronic profile makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the chlorine atoms and the ester group, stabilizes this intermediate, thereby facilitating the reaction.

Caption: Generalized Nucleophilic Aromatic Substitution Pathway.

Regioselectivity: The positions of the chlorine atoms are not equally reactive. The chlorine at the C2 position is generally the most susceptible to nucleophilic attack, followed by the C5 and C3 positions. This is due to the combined electron-withdrawing effects of the ring nitrogen and the other chloro substituents, which maximally stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C2 position. However, the specific reaction conditions and the nature of the nucleophile can influence this regioselectivity.

Applications in Synthesis

Methyl 2,3,5-trichloroisonicotinate is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its utility stems from the ability to selectively replace the chlorine atoms with other functional groups, allowing for the construction of a diverse range of substituted pyridine derivatives.

Agrochemicals

The polychlorinated pyridine scaffold is a common feature in many herbicides.[2] By reacting Methyl 2,3,5-trichloroisonicotinate with various nucleophiles, novel derivatives can be synthesized and screened for herbicidal activity. The chlorine atoms can be replaced by moieties that are known to interact with specific enzymes in plants, leading to the development of new crop protection agents.[1]

Pharmaceuticals

Substituted pyridines are a prevalent structural motif in a vast number of pharmaceuticals. The ability to introduce diverse functionalities onto the pyridine ring of Methyl 2,3,5-trichloroisonicotinate makes it a valuable starting material for the synthesis of new drug candidates. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility.

Safety, Handling, and Storage

As with all polychlorinated aromatic compounds, Methyl 2,3,5-trichloroisonicotinate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Methyl 2,3,5-trichloroisonicotinate represents a potent and versatile building block for synthetic chemists. Its highly functionalized and electron-deficient pyridine core offers a platform for a wide range of chemical transformations, particularly nucleophilic aromatic substitution reactions. While its full potential is yet to be realized, this in-depth technical guide provides the foundational knowledge for researchers to explore its utility in the synthesis of novel agrochemicals, pharmaceuticals, and other advanced materials. The strategic application of this compound, grounded in a solid understanding of its reactivity, will undoubtedly lead to the discovery of new and valuable molecules.

References

[1] MySkinRecipes. Methyl 2,3,5-trichloroisonicotinate. [Link] [5] Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. [2] Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine. [6] Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link] [3] Google Patents. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine. [7] Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link] [8] Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(16), 9205-9207. [9] Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. [10] Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link] [11] Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link] [12] Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link] [13] Palacky University Olomouc. Table of Characteristic IR Absorptions. [Link] [14] Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.... [Link]

Sources

- 1. Methyl 2,3,5-trichloroisonicotinate [myskinrecipes.com]

- 2. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 3. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 5. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. 2-Methyl-2-butene(513-35-9) 13C NMR spectrum [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. US8501935B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto - Google Patents [patents.google.com]

- 12. CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione - Google Patents [patents.google.com]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl 2,3,5-trichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3,5-trichloroisonicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its highly functionalized pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to Methyl 2,3,5-trichloroisonicotinate, commencing from commercially available starting materials. The described methodology is grounded in established chemical principles and supported by relevant literature, offering insights into the causal relationships behind experimental choices and ensuring a self-validating protocol. This document is intended to equip researchers and professionals in drug development and agrochemical synthesis with the necessary knowledge to produce this valuable intermediate.

Introduction: The Significance of Methyl 2,3,5-trichloroisonicotinate

Polychlorinated pyridine derivatives are a critical class of intermediates in the chemical industry, finding extensive application in the synthesis of herbicides, insecticides, and fungicides.[2] Among these, Methyl 2,3,5-trichloroisonicotinate stands out due to the strategic placement of its chloro and ester functionalities on the isonicotinate framework. The electron-withdrawing nature of the three chlorine atoms significantly influences the reactivity of the pyridine ring, making it amenable to various nucleophilic substitution reactions. This property is harnessed in the development of new chemical entities with desired biological activities. The methyl ester group, in turn, provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.

This guide will delineate a multi-step synthesis beginning with the selective dechlorination of 2,3,5,6-tetrachloropyridine, followed by the introduction of a carboxyl moiety at the 4-position, and culminating in the esterification to yield the target molecule.

Strategic Synthesis Pathway

The synthesis of Methyl 2,3,5-trichloroisonicotinate can be logically approached in three main stages, as illustrated in the workflow diagram below. This strategy prioritizes the use of readily available starting materials and employs well-understood, scalable chemical transformations.

Caption: Proposed synthetic workflow for Methyl 2,3,5-trichloroisonicotinate.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,3,5-Trichloropyridine

The initial step involves the selective removal of the chlorine atom at the 6-position of 2,3,5,6-tetrachloropyridine. This transformation can be effectively achieved through a reduction reaction.

Protocol:

A plausible method for this selective dechlorination is based on the reaction of 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution, as described in U.S. Patent 4,111,938.[3]

| Parameter | Value/Condition | Rationale/Causality |

| Starting Material | 2,3,5,6-Tetrachloropyridine | Commercially available and highly chlorinated precursor. |

| Reagent | Zinc dust | Acts as the reducing agent. |

| Solvent System | Water-immiscible organic solvent (e.g., toluene) and a strongly alkaline aqueous solution (e.g., NaOH) | The biphasic system facilitates the reaction at the interface. The alkaline medium is crucial for the reaction to proceed.[3] |

| Temperature | 20°C to 100°C | The reaction rate is temperature-dependent. A moderate temperature is chosen to ensure a controlled reaction and minimize side products.[3] |

| Reaction Time | 1 to 120 hours | The reaction time will depend on the scale and specific conditions. Monitoring by techniques like GC-MS is recommended to determine completion.[3] |

| Work-up | Separation of the organic layer, washing with water, drying, and removal of the solvent. | Standard procedure to isolate the product from the reaction mixture. |

| Purification | Distillation or recrystallization | To obtain high-purity 2,3,5-trichloropyridine. |

Mechanistic Insight: The reaction proceeds via a reductive dechlorination mechanism where zinc metal transfers electrons to the electron-deficient pyridine ring, leading to the cleavage of a C-Cl bond. The selectivity for the 6-position is likely influenced by steric and electronic factors.

Step 2: Synthesis of 2,3,5-Trichloroisonicotinic Acid

This crucial step involves the introduction of a carboxylic acid group at the 4-position of the 2,3,5-trichloropyridine ring. A common and effective strategy for such a transformation is through directed ortho-metalation, followed by carboxylation.

Protocol:

-

Lithiation: 2,3,5-Trichloropyridine is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4][5] LDA is a hindered base that selectively abstracts the most acidic proton, which in this case is at the 4-position, to form the corresponding lithiated intermediate.[6][7]

-

Carboxylation: The resulting 2,3,5-trichloro-4-lithiopyridine is then quenched with a source of carbon dioxide, such as dry ice (solid CO₂) or by bubbling CO₂ gas through the solution. This is followed by an acidic work-up to protonate the carboxylate and yield 2,3,5-trichloroisonicotinic acid.

| Parameter | Value/Condition | Rationale/Causality |

| Starting Material | 2,3,5-Trichloropyridine | Prepared in the previous step. |

| Reagent | Lithium Diisopropylamide (LDA) | A strong, sterically hindered base that favors proton abstraction over nucleophilic addition.[5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | A common aprotic solvent for organolithium reactions. |

| Temperature | -78 °C (Dry ice/acetone bath) | Low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate. |

| Carboxylating Agent | Dry Ice (Solid CO₂) | A readily available and effective source of carbon dioxide. |

| Work-up | Quenching with an aqueous acid (e.g., HCl) | To protonate the carboxylate and isolate the carboxylic acid. |

| Purification | Recrystallization | To obtain pure 2,3,5-trichloroisonicotinic acid. |

Mechanistic Insight: The directed ortho-metalation is guided by the directing effect of the nitrogen atom in the pyridine ring and the inductive effects of the chlorine atoms, which increase the acidity of the proton at the 4-position. The subsequent reaction with CO₂ is a standard method for the formation of carboxylic acids from organolithium reagents.

An alternative route to the carboxylic acid could involve the synthesis of 2,3,5-trichloro-4-cyanopyridine followed by hydrolysis. The cyanation of pyridine N-oxides is a known method for introducing a cyano group.[8] While a direct cyanation of 2,3,5-trichloropyridine at the 4-position is not explicitly documented, this remains a potential alternative synthetic strategy. The subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established transformation.

Step 3: Synthesis of Methyl 2,3,5-trichloroisonicotinate

The final step is the esterification of 2,3,5-trichloroisonicotinic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this purpose.[9][10]

Protocol:

A procedure analogous to the esterification of isonicotinic acid can be employed.[11]

-

2,3,5-Trichloroisonicotinic acid is dissolved in an excess of methanol, which acts as both the reactant and the solvent.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[12][13]

-

The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.[13]

-

After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude ester.

-

Purification can be achieved by distillation under vacuum or by column chromatography.

| Parameter | Value/Condition | Rationale/Causality |

| Starting Material | 2,3,5-Trichloroisonicotinic Acid | Synthesized in the previous step. |

| Reagent | Methanol (in excess) | Serves as both the alcohol for esterification and the solvent, driving the equilibrium towards the product side. |

| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10] |

| Temperature | Reflux | To increase the reaction rate and help shift the equilibrium. |

| Reaction Time | Several hours (e.g., 8 hours) | Reaction progress should be monitored by TLC or GC-MS.[11] |

| Work-up | Neutralization with NaHCO₃ and extraction | To remove the acid catalyst and unreacted carboxylic acid, and to isolate the ester. |

| Purification | Vacuum distillation or column chromatography | To obtain the final product in high purity. |

Mechanistic Insight: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.

Caption: Simplified mechanism of Fischer Esterification.

Characterization of Methyl 2,3,5-trichloroisonicotinate

The structure and purity of the synthesized Methyl 2,3,5-trichloroisonicotinate should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (around 3.9-4.0 ppm) and a singlet for the proton on the pyridine ring.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring. The chemical shifts will be influenced by the presence of the chlorine atoms.[14]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (240.47 g/mol for C₇H₄Cl₃NO₂), along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹) and bands characteristic of the chlorinated pyridine ring.

Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Chlorinated Pyridines: These compounds are generally toxic and should be handled with care. Avoid inhalation of dust and vapors, and prevent contact with skin and eyes.

-

Organolithium Reagents (LDA): These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Strong Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are corrosive and should be handled with extreme caution.

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of Methyl 2,3,5-trichloroisonicotinate. By starting from 2,3,5,6-tetrachloropyridine, a multi-step sequence involving selective dechlorination, directed ortho-metalation and carboxylation, and finally Fischer esterification provides a logical pathway to the target molecule. The provided protocols, grounded in established chemical literature, offer a solid foundation for researchers to produce this important chemical intermediate. The successful synthesis and characterization of Methyl 2,3,5-trichloroisonicotinate will enable further exploration of its utility in the development of novel pharmaceuticals and agrochemicals.

References

- U.S. Patent 4,111,938, "Preparation of 2,3,5-trichloropyridine," issued September 5, 1978.

- Chinese Patent CN104478793A, "Synthetic method of 2, 3, 5-trichloropyridine," published March 25, 2015.

-

MySkinRecipes, "Methyl 2,3,5-trichloroisonicotinate." [Link]

-

Zhu, X. M., et al. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry, vol. 26, no. 1, 2014, pp. 245-247. [Link]

-

Sun, C., et al. "Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine." Journal of the American Chemical Society, vol. 131, no. 4, 2009, pp. 1636-1644. [Link]

-

OperaChem, "Fischer Esterification-Typical Procedures." [Link]

-

Van Loon, L. L., and H. C. Allen. "Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study." The Journal of Physical Chemistry B, vol. 108, no. 38, 2004, pp. 14668-14675. [Link]

-

ResearchGate, "Lithium diisopropylamide (LDA)." [Link]

-

Kaur, H. "Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review." International Research Journal of Advanced Science, vol. 3, no. 1, 2016, pp. 1-4. [Link]

-

Master Organic Chemistry, "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." [Link]

- Japanese Patent JPS56169672A, "Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid," published December 24, 1981.

-

ResearchGate, "Any procedure for the esterification of isonicotinic acid?" [Link]

- Chinese Patent CN112159349B, "Synthetic method of 2,3,5-trichloropyridine," published April 19, 2022.

-

Sun, C., and D. B. Collum. "Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis." Journal of the American Chemical Society, vol. 127, no. 21, 2005, pp. 7912-7913. [Link]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]

-

University of Missouri-St. Louis, "Lab5 procedure esterification." [Link]

-

ResearchGate, "Preparation of Cyanopyridines by Direct Cyanation | Request PDF." [Link]

- Chinese Patent CN103804287B, "A kind of preparation method of 2-chloroisonicotinic acid," published October 28, 2016.

-

ResearchGate, "Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone." [Link]

-

Sadler, S. A., et al. "Supporting Information: Iridium-catalysed C–H borylation of pyridines." Chemical Science, vol. 5, no. 1, 2014, pp. 274-283. [Link]

-

Yang, X., et al. "Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety." Asian Journal of Chemistry, vol. 26, no. 3, 2014, pp. 751-753. [Link]

-

Lindon, J. C., et al. "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 83, 2014, pp. 1-43. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. asianpubs.org [asianpubs.org]

- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2,3,5-trichloroisonicotinate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,5-trichloroisonicotinate is a highly functionalized pyridine derivative of significant interest to the agrochemical and pharmaceutical industries. Its polysubstituted, electron-deficient aromatic ring system serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of three chlorine atoms and a methyl ester group at strategic positions on the pyridine ring imparts unique reactivity, making it a valuable intermediate for the development of novel herbicides, fungicides, and therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and essential safety protocols associated with Methyl 2,3,5-trichloroisonicotinate, empowering researchers to harness its full potential in their scientific endeavors.

Physicochemical Properties

While specific experimental data for Methyl 2,3,5-trichloroisonicotinate is not extensively available in public literature, we can infer its key properties based on its structure and data from closely related analogs.

| Property | Predicted Value | Rationale/Comments |

| Molecular Formula | C₇H₄Cl₃NO₂ | Based on its chemical structure. |

| Molecular Weight | 240.47 g/mol | Calculated from the molecular formula. |

| CAS Number | 1221791-65-6 | Verified through chemical supplier databases. |

| Appearance | White to off-white solid | Typical for small, crystalline organic molecules with this level of halogenation. |

| Melting Point | Estimated 80-100 °C | Polychlorinated aromatic compounds tend to be solids with relatively high melting points due to strong intermolecular forces. |

| Boiling Point | > 250 °C (decomposes) | High boiling point is expected due to polarity and molecular weight. Decomposition at elevated temperatures is common for highly substituted pyridines. |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and esters (e.g., ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes) and insoluble in water. | The polar ester and pyridine nitrogen will lend some polarity, but the overall chlorinated structure will favor organic solvents. |

Synthesis of Methyl 2,3,5-trichloroisonicotinate

A robust synthesis of Methyl 2,3,5-trichloroisonicotinate can be envisioned in a two-step process starting from the commercially available 2,3,5-trichloropyridine. This synthetic strategy involves the introduction of a carboxylic acid group at the 4-position of the pyridine ring, followed by esterification.

Step 1: Carboxylation of 2,3,5-Trichloropyridine

The introduction of a carboxylic acid group at the C4 position of the electron-deficient 2,3,5-trichloropyridine ring can be achieved through a deprotonation/carboxylation sequence. This reaction requires a strong, non-nucleophilic base to deprotonate the C4 position, followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of 2,3,5-Trichloroisonicotinic Acid

Materials:

-

2,3,5-Trichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Dry Ice (solid CO₂)

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (1 M)

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2,3,5-trichloropyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting dark-colored solution at -78 °C for 1 hour.

-

In a separate flask, crush an excess of dry ice and suspend it in anhydrous diethyl ether.

-

Slowly transfer the reaction mixture via cannula into the dry ice/ether slurry with vigorous stirring.

-

Allow the mixture to warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5-trichloroisonicotinic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.[2][3]

Step 2: Esterification of 2,3,5-Trichloroisonicotinic Acid

The conversion of the carboxylic acid to its corresponding methyl ester can be accomplished under standard esterification conditions. A common and effective method is the Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of Methyl 2,3,5-trichloroisonicotinate

Materials:

-

2,3,5-Trichloroisonicotinic Acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a round-bottom flask, add 2,3,5-trichloroisonicotinic acid (1.0 eq) and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude Methyl 2,3,5-trichloroisonicotinate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4][5]

Spectroscopic Characterization (Predicted)

The structural elucidation of Methyl 2,3,5-trichloroisonicotinate can be readily achieved using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.[4][6][7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two singlets:

-

δ ~8.5-8.7 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyridine ring. Its downfield chemical shift is due to the deshielding effects of the electronegative nitrogen atom and the three chlorine atoms.

-

δ ~3.9-4.1 ppm (s, 3H): This singlet is attributed to the methyl protons of the ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information:

-

δ ~163-165 ppm: Carbonyl carbon of the methyl ester.

-

δ ~150-155 ppm: Quaternary carbons C2 and C5 bearing chlorine atoms.

-

δ ~145-150 ppm: Quaternary carbon C3 bearing a chlorine atom.

-

δ ~140-145 ppm: Protonated carbon C6.

-

δ ~125-130 ppm: Quaternary carbon C4 attached to the ester group.

-

δ ~52-54 ppm: Methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic C-H bond.

-

~2950 cm⁻¹: C-H stretching of the methyl group.

-

~1735-1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1100 cm⁻¹: C-O stretching of the ester.

-

~850-750 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms.[10][11][12] The molecular ion peak (M⁺) will appear as a cluster of peaks (M, M+2, M+4, M+6) with a specific intensity ratio, confirming the presence of three chlorine atoms.

Chemical Reactivity: A Hub for Nucleophilic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the three electron-withdrawing chlorine atoms, makes Methyl 2,3,5-trichloroisonicotinate highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[13][14][15] The chlorine atoms at the 2- and 5-positions are particularly activated towards displacement by nucleophiles.

Reactions with O-Nucleophiles

Alkoxides and phenoxides are expected to readily displace one or more of the chlorine atoms to form the corresponding ethers. The regioselectivity of the substitution will depend on the reaction conditions and the nature of the nucleophile.

Reactions with S-Nucleophiles

Thiolates are excellent nucleophiles and will react efficiently to yield thioethers. These reactions are often high-yielding and proceed under mild conditions.

Reactions with N-Nucleophiles

Primary and secondary amines will react to form the corresponding amino-substituted pyridines. These derivatives are of particular interest in medicinal chemistry.

The reactivity of the chlorine atoms generally follows the order C2 > C5 > C3, with the C2 position being the most activated due to the influence of the adjacent nitrogen atom. This differential reactivity can be exploited for the selective synthesis of mono- or di-substituted products by careful control of stoichiometry and reaction conditions.

Safety and Handling

As with all polychlorinated aromatic compounds, Methyl 2,3,5-trichloroisonicotinate should be handled with care in a well-ventilated fume hood.[16] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Methyl 2,3,5-trichloroisonicotinate is a valuable and versatile building block for organic synthesis. Its predictable reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the controlled introduction of a wide range of functional groups. This technical guide provides a solid foundation for researchers to safely handle and effectively utilize this compound in their pursuit of novel molecules with potential applications in agriculture and medicine.

References

-

Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

- Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.

-

Interpretation of mass spectra. University of Arizona. Available at: [Link]

-

Determination of 13C NMR Chemical Shift Structural Ranges for Polycyclic Aromatic Hydrocarbons (PAHs) and PAHs in Asphaltenes: An Experimental and Theoretical Density Functional Theory Study. Energy & Fuels. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and characterization of pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

-

Recrystallization and Crystallization. University of Rochester. Available at: [Link]

- Process for the synthesis of 3-methyl-pyridine. Google Patents.

-

Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]

-

¹H-NMR spectra of pyridones I. ResearchGate. Available at: [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. Elkchemist. Available at: [Link]

-

Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. The Organic Chemistry Tutor. Available at: [Link]

-

Crystallization Behavior of Fatty Acid Methyl Esters. ResearchGate. Available at: [Link]

-

Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy. PubMed. Available at: [Link]

-

Preparation of methyl esters. ResearchGate. Available at: [Link]

- Process for the production of pyridine carboxylic acids. Google Patents.

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

¹H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. Available at: [Link]

-

Thiol alkylations via nucleophilic substitution reactions. ResearchGate. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

-

Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Publishing. Available at: [Link]

-

Material Safety Data Sheet - Trichloroisocyanuric Acid. Cole-Parmer. Available at: [Link]

-

preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. Available at: [Link]

-

Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. Available at: [Link]

- Preparation of 2,3,5-trichloropyridine. Google Patents.

-

Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. MDPI. Available at: [Link]

-

Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Available at: [Link]

-

Pyridine Spectra. SpectraBase. Available at: [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. Available at: [Link]

-

Pharmaceutical Organic Chemistry II Lab Manual. Dattakala College of Pharmacy. Available at: [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

-

¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]

-

Chloromethane Safety Data Sheet. Airgas. Available at: [Link]

-

Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA. Available at: [Link]

-

Mass Spectrometry. Michigan State University. Available at: [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. Available at: [Link]

-

Isolating esterification product. Reddit. Available at: [Link]

-

Nucleophilic acyl substitution: synthesis of methyl esters. Science in context. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. jru.edu.in [jru.edu.in]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. uni-saarland.de [uni-saarland.de]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2,3,5-Trichloropyridine | 16063-70-0 [chemicalbook.com]

- 15. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Definitive Structure Elucidation of Methyl 2,3,5-Trichloroisonicotinate

Abstract: The unequivocal structure determination of active pharmaceutical ingredients (APIs) and agrochemical intermediates is paramount for ensuring efficacy, safety, and regulatory compliance. Methyl 2,3,5-trichloroisonicotinate, a key heterocyclic building block, presents a significant analytical challenge due to the potential for multiple constitutional isomers arising during synthesis. This guide provides an in-depth, field-proven methodology for the definitive structure elucidation of this molecule. We eschew a simple recitation of steps in favor of a causality-driven narrative, explaining the strategic rationale behind the deployment of a multi-technique, self-validating analytical workflow. By integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, HSQC, HMBC), and Single-Crystal X-ray Crystallography, we construct an irrefutable body of evidence to confirm the precise 2,3,5-trichloro substitution pattern, providing a robust template for researchers and drug development professionals.

Introduction: The Challenge of Isomeric Specificity

Methyl 2,3,5-trichloroisonicotinate (Molecular Formula: C₇H₄Cl₃NO₂, Molecular Weight: 240.47 g/mol ) is a valuable intermediate in the synthesis of pharmaceuticals and, notably, in the development of herbicides and plant growth regulators[1]. Its polychlorinated pyridine ring offers a stable scaffold and tailored reactivity for creating potent active ingredients[1].

However, the synthetic pathways to such molecules, often involving high-temperature chlorination of a pyridine precursor, can be non-specific, leading to a mixture of isomers. The distinction between methyl 2,3,5-trichloroisonicotinate and a potential isomer like methyl 2,3,6-trichloroisonicotinate is not trivial; their physical properties may be similar, but their biological activities and toxicological profiles could differ dramatically. Therefore, a rigorous and unambiguous structure elucidation is not merely an academic exercise—it is a critical component of quality control and process development.

This guide details the integrated analytical strategy required to solve this isomeric puzzle with complete confidence.

Figure 1. The analytical challenge: Differentiating the target analyte (left) from a constitutional isomer (right).

A Self-Validating Analytical Workflow

To ensure absolute trustworthiness, our approach is built on the principle of cross-validation. No single technique is relied upon in isolation. Instead, each analysis provides a piece of the puzzle, and the collective data must converge on a single, consistent structural hypothesis. The workflow is designed to move from broad compositional confirmation to the fine details of atomic connectivity.

Diagram 1. A self-validating workflow for structure elucidation.

Foundational Analysis: Confirming Composition & Functional Groups

Before attempting to resolve the isomeric arrangement, we must first confirm the molecular formula and the presence of the expected functional groups.

Mass Spectrometry (MS)

From a strategic standpoint, high-resolution mass spectrometry (HRMS) is the first port of call. Its purpose is twofold: to confirm the elemental composition and to provide a clear count of the chlorine atoms.

The key diagnostic feature for chlorinated compounds in MS is the distinct isotopic pattern of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%)[2][3]. A molecule containing three chlorine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 100:98:32:3.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5MS).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min.

-

-

MS Conditions:

-

Ionization Mode: EI, 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Data Acquisition: Full scan mode.

-

Data Presentation: Expected MS Data

| Feature | Expected Observation | Rationale |

|---|---|---|

| Molecular Ion (M⁺) | m/z 239 | Corresponds to the mass of C₇H₄³⁵Cl₃NO₂. |

| Isotope Peaks | m/z 239, 241, 243, 245 | Presence of three chlorine atoms. |

| Isotope Ratio | Approx. 100:98:32:3 | Confirms the presence of exactly three chlorine atoms[3]. |

| Molecular Formula | C₇H₄Cl₃NO₂ | Confirmed by high-resolution mass measurement of the molecular ion. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid and inexpensive check for the core functional groups. While it cannot distinguish between isomers, its value lies in confirming that the fundamental components of the molecule (the ester and the aromatic ring) are present, ruling out gross structural errors like a hydrolyzed acid or a saturated ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction and ATR correction.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1735-1720 | C=O stretch | Ester carbonyl |

| ~1600-1450 | C=C / C=N stretches | Pyridine ring |

| ~1300-1100 | C-O stretch | Ester C-O linkage |

| ~850-750 | C-Cl stretch | Aryl-Chloride |

The Core of the Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this specific problem, the analysis hinges on one simple fact: the target molecule has only one proton attached to the aromatic ring. The location of this proton, determined by its interactions with neighboring carbons, is the key that unlocks the entire structure.

¹H NMR Spectroscopy: Identifying the Lone Proton

The ¹H NMR spectrum should be remarkably simple in the aromatic region, showing a single signal for the lone proton (H-6). Its chemical shift and multiplicity are highly informative.

-

Multiplicity: Since there are no adjacent protons, the signal for H-6 must be a singlet .

-

Chemical Shift: Protons on a pyridine ring are deshielded by the ring current and the electronegative nitrogen atom[4][5][6]. The presence of three electron-withdrawing chlorine atoms will further shift this proton downfield. A chemical shift in the range of 8.5-9.0 ppm is expected.

¹³C NMR & DEPT Spectroscopy: A Census of Carbon Atoms

The ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Expected Signals: The structure contains 7 carbon atoms (5 in the ring, 1 carbonyl, 1 methyl). All are in chemically distinct environments, so 7 signals are expected.

-

DEPT-135: This experiment is crucial for differentiating carbon types. It will show the single CH group (C-6) as a positive signal, the CH₃ group as a positive signal, and will show no signals for the 5 quaternary carbons (C-2, C-3, C-4, C-5, and C=O).

The Definitive Proof: 2D NMR (HSQC & HMBC)

While 1D NMR provides strong clues, 2D correlation spectroscopy provides the definitive map of atomic connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will show a single cross-peak, definitively linking the ¹H signal of H-6 to the ¹³C signal of C-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the elucidation[7][8][9]. It reveals correlations between protons and carbons that are two or three bonds away. For the 2,3,5-trichloro isomer, we predict a specific and unique set of correlations from the lone H-6 proton and the methyl protons.

The Causality of the HMBC Experiment: The key correlations that unambiguously prove the 2,3,5-trichloro structure are from the H-6 proton:

-

³JCH Correlation to C-4: A correlation from H-6 to the ester-bearing carbon (C-4) proves their three-bond proximity.

-

²JCH Correlation to C-5: A correlation from H-6 to the adjacent chlorine-bearing carbon (C-5) proves their two-bond proximity.

-

⁴JCH Correlation to C-2 (possible): A weaker, four-bond correlation may be observed to C-2.

Crucially, in the isomeric 2,3,6-trichloro structure, the lone proton would be H-5. It would show a strong correlation to C-3 and C-4, a completely different pattern. This is how the ambiguity is resolved.

Diagram 2. Key HMBC correlations confirming the 2,3,5-substitution pattern.

NMR Experimental Protocols

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments:

-

¹H: Acquire with 16-32 scans.

-

¹³C: Acquire with 1024-2048 scans using proton decoupling.

-

DEPT-135: Acquire to differentiate CH, CH₂, and CH₃ signals.

-

-

2D Experiments:

-

HSQC: Acquire using a gradient-selected, sensitivity-enhanced sequence.

-

HMBC: Acquire using a gradient-selected sequence, optimized for a long-range coupling constant of 8 Hz.

-

Summary of Expected NMR Data

| Experiment | Signal (ppm) | Multiplicity / Correlation | Assignment |

| ¹H NMR | ~8.7 | singlet | H-6 |

| ~4.0 | singlet | -OCH₃ | |

| ¹³C NMR | ~163 | Quaternary (q) | C=O |

| ~150 | q | C-2 | |

| ~148 | CH | C-6 | |

| ~145 | q | C-4 | |

| ~133 | q | C-5 | |

| ~128 | q | C-3 | |

| ~53 | CH₃ | -OCH₃ | |

| HSQC | 8.7 (¹H) ↔ 148 (¹³C) | Cross-peak | H-6 ↔ C-6 |

| 4.0 (¹H) ↔ 53 (¹³C) | Cross-peak | -OCH₃ ↔ -OCH₃ | |

| HMBC | H-6 (~8.7) ↔ C-5, C-4, C-2 | Cross-peaks | Proves H-6 position |

| -OCH₃ (~4.0) ↔ C=O, C-4 | Cross-peaks | Confirms ester linkage |

Unambiguous Confirmation: Single-Crystal X-ray Crystallography

While the NMR data provides a definitive logical proof, single-crystal X-ray crystallography offers the ultimate visual confirmation[10]. It generates a three-dimensional electron density map of the molecule, allowing for the direct observation of the atomic arrangement and confirming the connectivity and stereochemistry without ambiguity. It is the gold standard for structure proof.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. Slow evaporation is the most common technique.

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to create a saturated solution.

-

Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

-

Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the crystal on a single-crystal X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

-

Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα) as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell and space group.

-

Solve the structure using direct methods or Patterson methods to locate the atoms.

-

Refine the structural model against the experimental data to optimize atomic positions and thermal parameters.

-

Data Interpretation & Validation

The final output is a structural model with precise bond lengths, bond angles, and a refinement factor (R-factor) that indicates the quality of the fit between the model and the experimental data. A low R-factor (typically < 0.05) signifies a high-quality, reliable structure.

Data Presentation: Key Crystallographic Parameters

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the calculated and observed structure factors. |

| Goodness-of-fit (GOF) | ~1.0 | Indicates the quality of the refinement. |

Conclusion: A Synthesis of Evidence

The structure elucidation of methyl 2,3,5-trichloroisonicotinate is a clear demonstration of a modern, self-validating analytical strategy.

-

Mass Spectrometry confirmed the correct molecular formula, C₇H₄Cl₃NO₂, and crucially, the presence of exactly three chlorine atoms.

-

FTIR Spectroscopy verified the existence of the required ester and pyridine functional groups.

-

1D and 2D NMR Spectroscopy provided the decisive evidence. The single aromatic proton, its chemical shift, and most importantly, its HMBC correlations to C-4 and C-5, created an undeniable map of connectivity unique to the 2,3,5-trichloro isomer.

-

Single-Crystal X-ray Crystallography served as the final, absolute arbiter, providing a direct visualization of the atomic arrangement that corroborated the NMR-derived structure.

References

- MySkinRecipes. (n.d.). Methyl 2,3,5-trichloroisonicotinate.

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Gary, M. et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3,5-dinitrobenzoate in the NIST WebBook. Retrieved from [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Schaller, C. (n.d.). Structure Determination: 2D NMR. Retrieved from [Link]

-

Mrs N Chemistry. (2021). Chlorine mass spectrum explained AS chemistry. YouTube. Retrieved from [Link]

-

OChemTutor. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]

Sources

- 1. Methyl 2,3,5-trichloroisonicotinate [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ecommons.cornell.edu [ecommons.cornell.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Methyl 2,3,5-trichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Methyl 2,3,5-trichloroisonicotinate (CAS No. 1221791-65-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to its relatively recent emergence in specialized chemical synthesis, experimentally determined physical data for this compound is not widely available in public literature. This guide, therefore, synthesizes available information on its basic molecular characteristics, provides estimated values for key physical properties based on structurally related compounds and theoretical principles, and details the standardized experimental protocols for their determination. A thorough understanding of these properties is crucial for its handling, reaction optimization, purification, and formulation in research and development settings.

Introduction

Methyl 2,3,5-trichloroisonicotinate is a polychlorinated pyridine derivative with the chemical formula C₇H₄Cl₃NO₂.[1] Its molecular structure, featuring a pyridine ring substituted with three chlorine atoms and a methyl ester group, imparts significant reactivity, making it a valuable building block in medicinal chemistry and agrochemical research.[1] The physical properties of this compound are direct consequences of its molecular structure and the interplay of intermolecular forces. A precise knowledge of these properties is paramount for its effective utilization and for ensuring safety and reproducibility in the laboratory.

Molecular Structure and Basic Properties

The foundational physical properties of Methyl 2,3,5-trichloroisonicotinate are derived from its elemental composition and molecular arrangement.

| Property | Value | Source |

| Chemical Formula | C₇H₄Cl₃NO₂ | [1] |

| Molecular Weight | 240.47 g/mol | [1] |

| CAS Number | 1221791-65-6 | [1] |

| MDL Number | MFCD14584804 | [1] |

The structure of Methyl 2,3,5-trichloroisonicotinate is depicted below:

Caption: 2D structure of Methyl 2,3,5-trichloroisonicotinate.

Key Physical Properties: A Deeper Dive

A lack of extensive experimental data necessitates a discussion grounded in chemical principles and comparisons with analogous structures.

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid state. This property is highly indicative of the purity of a crystalline compound; pure substances typically exhibit a sharp melting range (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[2]

Estimated Melting Point: While no experimental melting point for Methyl 2,3,5-trichloroisonicotinate is readily available, we can infer an estimate from its corresponding carboxylic acid, 2,3,5-trichloropyridine-4-carboxylic acid, which has a reported melting point of 157-161°C. Generally, the conversion of a carboxylic acid to its methyl ester can either increase or decrease the melting point depending on the resulting changes in crystal lattice packing and intermolecular forces. Without experimental data, a reasonable estimate for the melting point of Methyl 2,3,5-trichloroisonicotinate would be in a similar range, likely as a white to off-white solid at room temperature.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a critical parameter for purification by distillation.

Predicted Boiling Point: Direct experimental data for the boiling point of Methyl 2,3,5-trichloroisonicotinate is unavailable. However, its boiling point is expected to be significantly higher than that of less substituted pyridines due to its higher molecular weight and the presence of polar functional groups (three chloro groups and a methyl ester). The strong dipole-dipole interactions and van der Waals forces arising from the chlorine atoms and the ester group will require a substantial amount of energy to overcome, leading to a high boiling point. Prediction of the boiling point for such a compound can be approached using Quantitative Structure-Property Relationship (QSPR) models or group contribution methods, which correlate molecular structure with physical properties.[3][4]

Solubility

Solubility refers to the ability of a substance to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Predicted Solubility Profile:

-

Water: Methyl 2,3,5-trichloroisonicotinate is expected to have very low solubility in water. The molecule is predominantly nonpolar due to the large, hydrophobic trichloropyridine ring. While the ester group can participate in some hydrogen bonding, its effect is likely overshadowed by the nonpolar character of the rest of the molecule.

-

Organic Solvents: It is predicted to be soluble in a range of common organic solvents. Its polarity suggests good solubility in moderately polar solvents like dichloromethane, chloroform, and ethyl acetate. It is also likely to be soluble in nonpolar aromatic solvents such as toluene and benzene due to the aromatic nature of the pyridine ring. Solubility in polar protic solvents like methanol and ethanol is also expected.

Experimental Determination of Physical Properties

To obtain definitive values for the physical properties of Methyl 2,3,5-trichloroisonicotinate, standardized experimental procedures must be followed.

Melting Point Determination

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[5]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline Methyl 2,3,5-trichloroisonicotinate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid has turned into a clear liquid is the final melting point. The range between these two temperatures is the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For small quantities of a liquid, the Thiele tube method provides an accurate determination of the boiling point.[6][7]

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of liquid Methyl 2,3,5-trichloroisonicotinate is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated, and the oil circulates, ensuring uniform heating of the sample.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing an organic compound.[8][9]

Protocol:

-

Sample Preparation: A small, measured amount of Methyl 2,3,5-trichloroisonicotinate (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, dichloromethane, toluene) is added to each test tube.

-

Mixing: The test tubes are agitated (e.g., by vortexing) for a set period to ensure thorough mixing.

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If not, it is classified as insoluble or sparingly soluble.

Structure-Property Relationships: The Causality Behind the Physical Characteristics

The physical properties of Methyl 2,3,5-trichloroisonicotinate are intrinsically linked to its molecular structure:

-

High Melting and Boiling Points: The presence of three highly electronegative chlorine atoms on the pyridine ring induces significant dipole moments, leading to strong dipole-dipole interactions between molecules. These, combined with the substantial van der Waals forces from the large, polarizable electron clouds of the chlorine atoms and the aromatic ring, result in strong intermolecular attractions that require considerable thermal energy to overcome, thus leading to high melting and boiling points.

-

Low Aqueous Solubility: The three chlorine atoms and the methyl group contribute to the lipophilic (hydrophobic) nature of the molecule. While the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors, the overall nonpolar character of the large chlorinated aromatic ring dominates, leading to poor solubility in water.

-

Solubility in Organic Solvents: The molecule's moderate overall polarity and the presence of both polar (ester and chloro groups) and nonpolar (aromatic ring) regions allow for favorable interactions with a range of organic solvents, from nonpolar to moderately polar.

Conclusion

While experimental data for the physical properties of Methyl 2,3,5-trichloroisonicotinate remains scarce, a comprehensive understanding can be built upon its molecular structure, comparisons with analogous compounds, and the application of established chemical principles. This guide provides a foundational understanding of its key physical characteristics and outlines the standard experimental procedures for their precise determination. Such knowledge is indispensable for the safe and effective application of this important chemical intermediate in the advancement of pharmaceutical and agrochemical research.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Methyl 2,3,5-trichloroisonicotinate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Zhang, P., et al. (2025, August 9). Determination and Correlation of the Solubility of 1,3,5-Trichloro-2,4-dinitrobenzene in 12 Pure Solvents at Temperatures Ranging from 278.15 to 318.15 K. ResearchGate. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

ASTM E324-18, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. Academia.edu. Retrieved from [Link]

-

Estimation of the Normal Boiling Point of Organic Compounds. (n.d.). ACS Publications. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Saldívar-González, F. I., et al. (n.d.). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC - PubMed Central. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

Sources

- 1. Methyl 2,3,5-trichloroisonicotinate [myskinrecipes.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. (PDF) Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. store.astm.org [store.astm.org]